1-Eicosanoyl-sn-glycero-3-phosphocholine
Overview
Description
1-Eicosanoyl-sn-glycero-3-phosphocholine, also known as 1-icosanoyl-sn-glycero-3-phosphocholine or 20:0 Lyso PC, is a type of phosphatidylcholine . It has the molecular formula C28H58NO7P .
Synthesis Analysis
While specific synthesis methods for 1-Eicosanoyl-sn-glycero-3-phosphocholine were not found, it is available for purchase from various chemical suppliers . It’s important to note that the synthesis of similar phospholipids often involves the reaction of a glycerol backbone with fatty acids .
Molecular Structure Analysis
The molecular structure of 1-Eicosanoyl-sn-glycero-3-phosphocholine consists of a glycerol backbone esterified at the first position by an eicosanoyl (or arachidyl) group . The third position of the glycerol is linked to a phosphocholine group .
Physical And Chemical Properties Analysis
1-Eicosanoyl-sn-glycero-3-phosphocholine is a hygroscopic compound . It has a molecular weight of 551.736 Da . It is stable for 1 year and should be stored at -20°C .
Scientific Research Applications
Determination of Enantiopurity
1-Eicosanoyl-sn-glycero-3-phosphocholine can be used in the determination of enantiopurity of 1,2-diacyl-sn-glycero-3-phosphocholine by 1H NMR analysis . This method uses a readily available chiral derivatizing boronic acid (CDA), ®- (2- ( ( (1-phenylethyl)amino)methyl)phenyl)boronic acid .
Studies of Phospholipid Membranes
Differential Scanning Calorimetry (DSC) is a versatile technique that has been used for decades to study hydrated phospholipid membranes . 1-Eicosanoyl-sn-glycero-3-phosphocholine can be used in these studies to understand how the chemical structure of lipids translates into thermodynamic properties .
Treatment of Alzheimer’s Disease and Dementia
1-Eicosanoyl-sn-glycero-3-phosphocholine is a parasympathomimetic acetylcholine precursor which may have potential for the treatment of Alzheimer’s disease and dementia . It rapidly delivers choline to the brain across the blood–brain barrier and is a biosynthetic precursor of the acetylcholine neurotransmitter .
Neuroprotective Effects
1-Eicosanoyl-sn-glycero-3-phosphocholine has been shown to exert neuroprotective effects in models of altered cholinergic neurotransmission and models of brain vascular injury .
Prevention of Scopolamine-Induced Amnesia
In animal studies, 1-Eicosanoyl-sn-glycero-3-phosphocholine has been shown to prevent scopolamine-induced amnesia in a passive avoidance test in rats .
Interdigitated Phase Studies
1-Eicosanoyl-sn-glycero-3-phosphocholine can be used in studies of the interdigitated phase of fully hydrated phospholipids with hydrocarbon chain lengths of equal size . These studies can help understand the chemicals that can induce or inhibit lipid interdigitation .
properties
IUPAC Name |
[(2R)-2-hydroxy-3-icosanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H58NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-28(31)34-25-27(30)26-36-37(32,33)35-24-23-29(2,3)4/h27,30H,5-26H2,1-4H3/t27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UATOAILWGVYRQS-HHHXNRCGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H58NO7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401109429 | |
Record name | 3,5,9-Trioxa-4-phosphanonacosan-1-aminium, 4,7-dihydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (7R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401109429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
551.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | LysoPC(20:0/0:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0010390 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1-Eicosanoyl-sn-glycero-3-phosphocholine | |
CAS RN |
108341-80-6 | |
Record name | 3,5,9-Trioxa-4-phosphanonacosan-1-aminium, 4,7-dihydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (7R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108341-80-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5,9-Trioxa-4-phosphanonacosan-1-aminium, 4,7-dihydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (7R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401109429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LysoPC(20:0/0:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0010390 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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